![molecular formula C12H10N2O2 B15097086 6-Methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B15097086.png)
6-Methyl-[2,3'-bipyridine]-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-[2,3’-bipyridine]-5-carboxylic acid is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as coordination chemistry, catalysis, and materials science. This compound features a bipyridine core with a methyl group at the 6-position and a carboxylic acid group at the 5-position, making it a versatile ligand in coordination chemistry and a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[2,3’-bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Negishi coupling, which uses organozinc reagents and palladium catalysts to achieve the desired bipyridine structure . These reactions are usually carried out under mild conditions and provide high yields.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs continuous flow reactors to enhance reaction efficiency and scalability. The use of homogeneous and heterogeneous catalytic systems allows for the optimization of reaction conditions, reducing the need for extensive purification steps . Additionally, electrochemical methods have been explored for the synthesis of bipyridine derivatives, offering an environmentally friendly alternative to traditional chemical methods .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-[2,3’-bipyridine]-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox flow batteries.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reactions are typically carried out under mild to moderate conditions, ensuring high selectivity and yield.
Major Products
The major products formed from these reactions include bipyridinium salts, alcohols, aldehydes, and various substituted bipyridine derivatives .
Aplicaciones Científicas De Investigación
6-Methyl-[2,3’-bipyridine]-5-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Methyl-[2,3’-bipyridine]-5-carboxylic acid involves its ability to coordinate with metal ions, forming stable complexes that can participate in various catalytic cycles . The bipyridine core acts as a bidentate ligand, binding to metal centers through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, enhancing its catalytic activity . The carboxylic acid group can also participate in hydrogen bonding and other non-covalent interactions, further stabilizing the complexes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Methyl-[2,3’-bipyridine]-5-carboxylic acid include:
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions.
4,4’-Bipyridine: Another bipyridine derivative, often used in the synthesis of viologens, which are important in electrochemical applications.
6,6’-Dimethyl-2,2’-bipyridine: A derivative with two methyl groups, providing increased steric hindrance and unique electronic properties.
Uniqueness
6-Methyl-[2,3’-bipyridine]-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the carboxylic acid group allows for additional functionalization and interaction with other molecules, making it a versatile building block in organic synthesis and coordination chemistry .
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
2-methyl-6-pyridin-3-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-10(12(15)16)4-5-11(14-8)9-3-2-6-13-7-9/h2-7H,1H3,(H,15,16) |
Clave InChI |
OUVLRIFJAHFUTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C2=CN=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


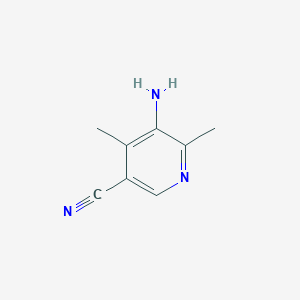
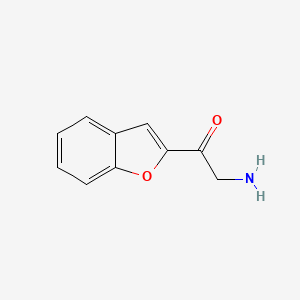
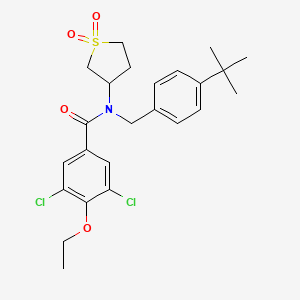
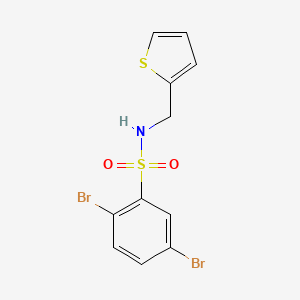
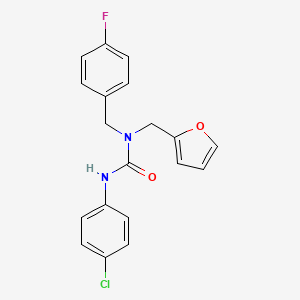
![2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline](/img/structure/B15097028.png)
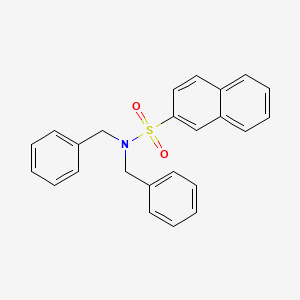
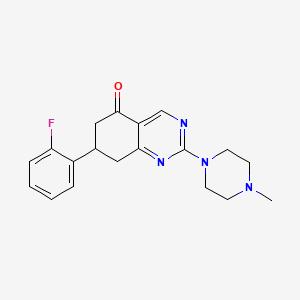
![2,5-dichloro-N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15097043.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15097045.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]pyrrole-2,5-dione](/img/structure/B15097047.png)
![1-(2,5-dichlorobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B15097050.png)
![2-{[2-(4-Bromoanilino)-2-oxoethyl]thio}acetic acid](/img/structure/B15097056.png)
![4-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B15097082.png)
